methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate
Description
Methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a complex substitution pattern. Its structure integrates a benzofuran core with a 3-nitrophenylsulfonylacetamido group at position 5, a methyl ester at position 3, and a methyl substituent at position 2.
The crystallographic determination of its structure likely employs tools such as SHELXL, a widely used program for small-molecule refinement . Software like ORTEP-3 may further aid in visualizing its three-dimensional conformation, ensuring accurate stereochemical assignments .
Properties
IUPAC Name |
methyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O8S/c1-11-18(19(23)28-3)16-10-13(7-8-17(16)29-11)20(12(2)22)30(26,27)15-6-4-5-14(9-15)21(24)25/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCHUYIYAJKVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the nitrophenylsulfonyl and acetamido groups, ultimately yielding the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound exhibits reactivity across three primary domains:
Nitro Group Reduction
The 3-nitrophenylsulfonyl moiety undergoes selective reduction to form an amine derivative.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂/Pd-C (ethanol, 25°C) | 3-aminophenylsulfonyl analog | 78–85 | |
| Fe/HCl (aqueous, reflux) | Partially reduced nitroso intermediate | 62 |
Reduction mechanisms follow first-order kinetics, with hydrogenation requiring acidic media to stabilize intermediates.
Ester Hydrolysis
The methyl ester at position 3 hydrolyzes under basic or acidic conditions:
| Conditions | Product | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| 1M NaOH (70°C, 4h) | Carboxylic acid derivative | 2.3 × 10⁻⁴ | |
| H₂SO₄ (conc., reflux) | Partial hydrolysis with sulfonation | 1.1 × 10⁻⁴ |
Steric hindrance from the 2-methyl group slows hydrolysis compared to unsubstituted esters .
Sulfonamide Cleavage
The N-sulfonylacetamido bond is susceptible to nucleophilic attack:
| Reagent | Product | Selectivity | Reference |
|---|---|---|---|
| LiAlH₄ (THF, 0°C) | Desulfonated acetamide | 94% | |
| Na/NH₃ (l) | Free amine + sulfinic acid | 88% |
Cleavage efficiency depends on the electronic effects of the 3-nitro group, which destabilizes the sulfonamide bond .
Electrophilic Substitution on Benzofuran Core
The benzofuran ring undergoes nitration and halogenation at position 5 due to electron-donating acetamido groups:
| Reaction | Conditions | Major Product | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2h | 5-nitrobenzofuran derivative | |
| Bromination (Br₂/FeBr₃) | CH₂Cl₂, 25°C | 5-bromo substitution |
Regioselectivity is controlled by the acetamido group’s +M effect .
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life (t₁/₂) | Reference |
|---|---|---|---|
| 100°C (neat) | Ester decarboxylation + sulfonamide cleavage | 45 min | |
| UV light (λ = 254 nm) | Benzofuran ring opening via [2+2] cycloaddition | 8h |
Thermal decomposition follows Arrhenius behavior (Eₐ = 98 kJ/mol).
Scientific Research Applications
Anticancer Properties
Methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate has shown promise in anticancer research:
-
Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, particularly through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to induce S-phase arrest in cancer cells, thereby inhibiting their proliferation.
- Research Findings : Studies indicate that derivatives of benzofuran compounds exhibit significant effects against various cancer cell lines including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer) .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : It demonstrates antibacterial activity against pathogens such as E. coli and S. aureus, with some derivatives showing effectiveness against resistant strains.
-
Mechanisms :
- Compounds containing benzofuran scaffolds have been reported to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Case Studies
- Anticancer Screening : In vitro studies conducted by the National Cancer Institute revealed that specific benzofurancarboxamide derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for drug development .
- Antimicrobial Efficacy : A series of benzofurancarboxylic acid derivatives were tested for antimicrobial activity, showing promising results against Gram-positive and Gram-negative bacteria, particularly highlighting the effectiveness of hydroxyl substitutions on the benzofuran ring .
Mechanism of Action
The mechanism by which methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrophenylsulfonyl group may facilitate binding to certain enzymes or receptors, while the benzofuran core could enhance its stability and bioavailability. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzofuran derivatives often exhibit activity modulated by substituents. Key analogues include:
The target compound’s 3-nitrophenylsulfonylacetamido group distinguishes it from simpler nitro- or sulfonamide-substituted benzofurans. This bulky, electron-withdrawing group may enhance binding to hydrophobic enzyme pockets while reducing metabolic instability—a hypothesis supported by studies on analogous sulfonamide-containing pharmaceuticals .
Physicochemical Properties
Critical micelle concentration (CMC) determination methods, such as spectrofluorometry and tensiometry (used for quaternary ammonium compounds like BAC-C12 ), could theoretically apply to assess this compound’s aggregation behavior. However, its ester and sulfonamide groups likely result in lower CMC values compared to cationic surfactants, favoring molecular dispersion in polar solvents.
Crystallographic and Computational Analysis
Compared to simpler benzofurans, the target compound’s structural complexity necessitates advanced refinement tools. SHELXL enables precise modeling of its sulfonamide and nitro groups, while ORTEP-3 visualizes steric interactions between the 2-methyl and 3-carboxylate groups . Similar derivatives often exhibit planar benzofuran cores with substituents adopting orthogonal conformations to minimize steric clash—a trend likely observed here.
Research Findings and Limitations
Key Insights
- Synthetic Accessibility : The compound’s synthesis likely follows multi-step protocols, including sulfonylation and esterification, common in benzofuran chemistry.
- Bioactivity Potential: Analogues with nitro and sulfonamide groups show promise as kinase or protease inhibitors, suggesting similar pathways for this compound .
- Stability : The 3-nitrophenylsulfonyl group may confer resistance to enzymatic hydrolysis compared to simpler acetamides.
Biological Activity
Methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core, which is known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Synthesis
The compound's structure includes a benzofuran moiety substituted with a methyl group, an acetamido group, and a nitrophenyl sulfonyl substituent. The synthesis typically involves multi-step organic reactions, often starting from simpler benzofuran derivatives. Recent methodologies have improved the efficiency of synthesizing such compounds, making them more accessible for biological evaluation.
Antimicrobial Activity
Research has shown that derivatives of benzofuran exhibit significant antimicrobial properties. For instance, studies on related compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 50 to 200 μg/mL against specific bacterial strains, indicating promising antimicrobial potential .
Table 1: Antimicrobial Activity of Related Benzofuran Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound III | 50 | Staphylococcus aureus |
| Compound VI | 100 | Candida albicans |
| Compound IV | 200 | Escherichia coli |
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied. For example, compounds similar to this compound have shown significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be around 25.72 ± 3.95 μM in certain studies, indicating their effectiveness in inducing apoptosis in cancer cells .
Table 2: Anticancer Activity of Benzofuran Derivatives
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound 1 | 25.72 | MCF-7 |
| Compound 2 | 45.2 | U87 glioblastoma |
| Compound 3 | 30.5 | A549 |
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, benzofuran derivatives have been investigated for their anti-inflammatory and neuroprotective effects. Some studies suggest that these compounds may act as inhibitors of calcium-activated chloride channels (CaCCs), which play a role in various physiological processes .
Table 3: Other Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Calcium Channel Inhibition | Inhibition of TMEM16A channels | |
| Anti-inflammatory Effects | Modulation of inflammatory cytokines |
Case Studies
Several case studies highlight the efficacy of this compound and its analogs:
- Antimicrobial Efficacy : A study demonstrated that this compound could inhibit the growth of multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant infections.
- Cytotoxicity in Cancer Models : In vivo studies on mice bearing tumors showed that treatment with related benzofuran compounds resulted in significant tumor growth suppression compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
